molecular formula C20H22F2N2O2 B6904517 N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide

N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide

Cat. No.: B6904517
M. Wt: 360.4 g/mol
InChI Key: ZODYTEWFCBVFGE-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide is a synthetic organic compound characterized by the presence of difluorophenyl, oxan, and pyridinyl groups

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-15-7-8-17(18(22)14-15)20(9-12-26-13-10-20)24-19(25)6-3-5-16-4-1-2-11-23-16/h1-2,4,7-8,11,14H,3,5-6,9-10,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODYTEWFCBVFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=C(C=C2)F)F)NC(=O)CCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-difluorophenyl with oxan-4-yl and pyridin-2-ylbutanamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-difluorophenyl)oxan-4-yl]-4-pyridin-2-ylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the oxan and pyridinyl groups contribute to its versatility in various applications.

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